

Technical Support Center: Overcoming Ceftolozane Sulfate Resistance in *Pseudomonas aeruginosa* Mutants

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Compound of Interest

Compound Name: Ceftolozane Sulfate

Cat. No.: B606592

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with *Pseudomonas aeruginosa* and encountering resistance to **ceftolozane sulfate**.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving **ceftolozane sulfate** and *P. aeruginosa*.

Q1: My *P. aeruginosa* isolates show high Minimum Inhibitory Concentrations (MICs) to ceftolozane/tazobactam. What are the potential resistance mechanisms?

High MICs to ceftolozane/tazobactam in *P. aeruginosa* can be mediated by several mechanisms. The most common are:

- Enzymatic Degradation: Production of β -lactamase enzymes that can hydrolyze ceftolozane. These include:
 - Extended-Spectrum β -Lactamases (ESBLs): Such as OXA, GES, and PER types.[\[1\]](#)[\[2\]](#)
 - Carbapenemases: Metallo- β -lactamases (e.g., VIM, IMP, NDM) and serine carbapenemases (e.g., KPC, GES-5) can efficiently degrade ceftolozane.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Tazobactam does not inhibit carbapenemases.[\[5\]](#)

- Overexpression and/or Structural Modification of Chromosomal AmpC: The *P. aeruginosa*-derived cephalosporinase (PDC) is a key factor.
 - Overexpression: Mutations in regulatory genes like *ampR*, *ampD*, *dacB*, and *mpl* can lead to derepression and hyperproduction of AmpC.[\[1\]](#)[\[2\]](#)[\[5\]](#)
 - Structural Modifications: Specific amino acid substitutions in the AmpC enzyme can increase its hydrolytic activity against ceftolozane.[\[1\]](#)[\[2\]](#)
- Target Site Modifications: Alterations in penicillin-binding proteins (PBPs), the primary targets of ceftolozane.
 - Mutations in *ftsI*, the gene encoding PBP3, can reduce the binding affinity of ceftolozane.[\[6\]](#)

Q2: I am performing antimicrobial susceptibility testing (AST) for ceftolozane/tazobactam and my results are inconsistent. What could be the issue?

Inconsistent AST results for ceftolozane/tazobactam can be due to several factors:

- Methodology: Different AST methods can yield varying results. While broth microdilution is the reference method, gradient diffusion strips (Etest, MTS) and disk diffusion are also used.[\[7\]](#)[\[8\]](#) The performance of these methods can decrease with highly resistant isolates.[\[7\]](#)[\[8\]](#)
- Inoculum Effect: A higher bacterial inoculum can lead to regrowth and falsely elevated MICs, especially in the presence of ESBLs.[\[9\]](#)
- Quality Control: Ensure that quality control strains, such as *P. aeruginosa* ATCC 27853, are used and fall within the acceptable range.[\[4\]](#)[\[5\]](#)
- Breakpoint Interpretation: Use the most current clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for accurate interpretation.[\[4\]](#)[\[10\]](#)

Q3: How can I confirm the specific mechanism of ceftolozane/tazobactam resistance in my *P. aeruginosa* isolates?

To identify the resistance mechanism, a combination of phenotypic and genotypic methods is recommended:

- Phenotypic Tests:
 - Carbapenemase Production Tests: Methods like the Carba NP test can detect the presence of carbapenemases.[\[5\]](#)
 - Synergy Tests: Using β -lactamase inhibitors like clavulanic acid, tazobactam, and avibactam can help differentiate between different β -lactamase classes.
- Genotypic Methods:
 - PCR and Sequencing: Target specific resistance genes such as those for common ESBLs, carbapenemases, and the ampC gene to identify mutations.[\[11\]](#)
 - Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance determinants, including mutations in regulatory genes (ampR, ampD), target genes (ftsI), and the presence of acquired resistance genes.[\[4\]](#)[\[6\]](#)
 - Real-Time RT-PCR: To quantify the expression levels of genes like ampC and those encoding efflux pumps.[\[11\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the role of tazobactam when combined with ceftolozane against *P. aeruginosa*?

Tazobactam is a β -lactamase inhibitor. While it does not have a major impact on the activity of ceftolozane against *P. aeruginosa* strains that rely on AmpC-mediated resistance, it is crucial for protecting ceftolozane from hydrolysis by many ESBLs produced by Enterobacteriaceae.[\[12\]](#) However, tazobactam is not effective against carbapenemases.[\[5\]](#)

Q2: Can efflux pumps contribute to **ceftolozane sulfate** resistance in *P. aeruginosa*?

Ceftolozane was designed to be a poor substrate for the common efflux pumps in *P. aeruginosa*, such as the Mex pumps.[\[1\]](#)[\[4\]](#) Therefore, efflux-mediated resistance is not considered a primary mechanism of resistance to ceftolozane.[\[12\]](#)

Q3: Are there strategies to overcome ceftolozane/tazobactam resistance in a laboratory setting?

In a research context, you can explore:

- **Combination Therapy:** Investigating the synergistic effects of ceftolozane/tazobactam with other antibiotics, such as tobramycin.[\[13\]](#)
- **Novel β -Lactamase Inhibitors:** Testing ceftolozane in combination with newer β -lactamase inhibitors that have a broader spectrum of activity, including against some carbapenemases.
- **Targeting Resistance Mechanisms:** Using molecular tools like CRISPR-Cas9 to reverse specific resistance mutations and restore susceptibility.

Q4: What are the typical MIC values for ceftolozane/tazobactam against susceptible and resistant *P. aeruginosa*?

MIC values can vary significantly. According to EUCAST, for *P. aeruginosa*, an MIC of ≤ 4 mg/L is considered susceptible, while an MIC > 4 mg/L indicates resistance.[\[1\]](#) In a study of ceftazidime and/or imipenem non-susceptible isolates, the C/T resistance rate (MIC $> 4/4$ $\mu\text{g/ml}$) was 10%.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: Ceftolozane/Tazobactam Susceptibility Rates in Carbapenem-Nonsusceptible *P. aeruginosa* (CNSPA)

Study Population	Number of Isolates	C/T Susceptibility Rate (%)	Reference
CNSPA isolates from Singapore (2009-2020)	195	37.9	[4]
Non-carbapenemase-producing CNSPA	109	67.9	[4]

Table 2: Common β -Lactamases Associated with Ceftolozane/Tazobactam Resistance in *P. aeruginosa*

β -Lactamase Class	Examples	Reference
Extended-Spectrum β -Lactamases (ESBLs)	OXA-14, OXA-19, OXA-35, GES-9, PER-1	[1] [2]
Carbapenemases	GES-5, IMP-8, VIM-2, NDM, KPC	[1] [2] [4]

Experimental Protocols

1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

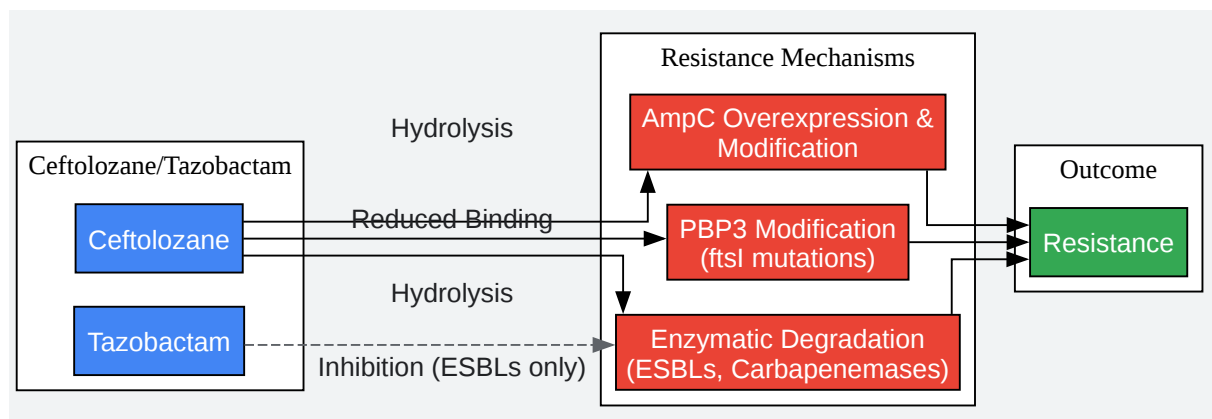
- **Prepare Inoculum:** From a fresh (18-24 hour) culture on a non-selective agar plate, prepare a direct colony suspension in sterile saline or Mueller-Hinton broth (MHB) to match the turbidity of a 0.5 McFarland standard.
- **Dilute Inoculum:** Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microdilution panel.
- **Prepare Antibiotic Dilutions:** Prepare serial twofold dilutions of ceftolozane (with a constant concentration of 4 μ g/mL tazobactam) in cation-adjusted MHB in a 96-well microtiter plate. The typical concentration range to test is 0.125 to 64 μ g/mL.
- **Inoculate Plate:** Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- **Incubate:** Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.

- Determine MIC: The MIC is the lowest concentration of ceftolozane that completely inhibits visible growth of the organism.

2. Whole-Genome Sequencing (WGS) for Resistance Gene Identification

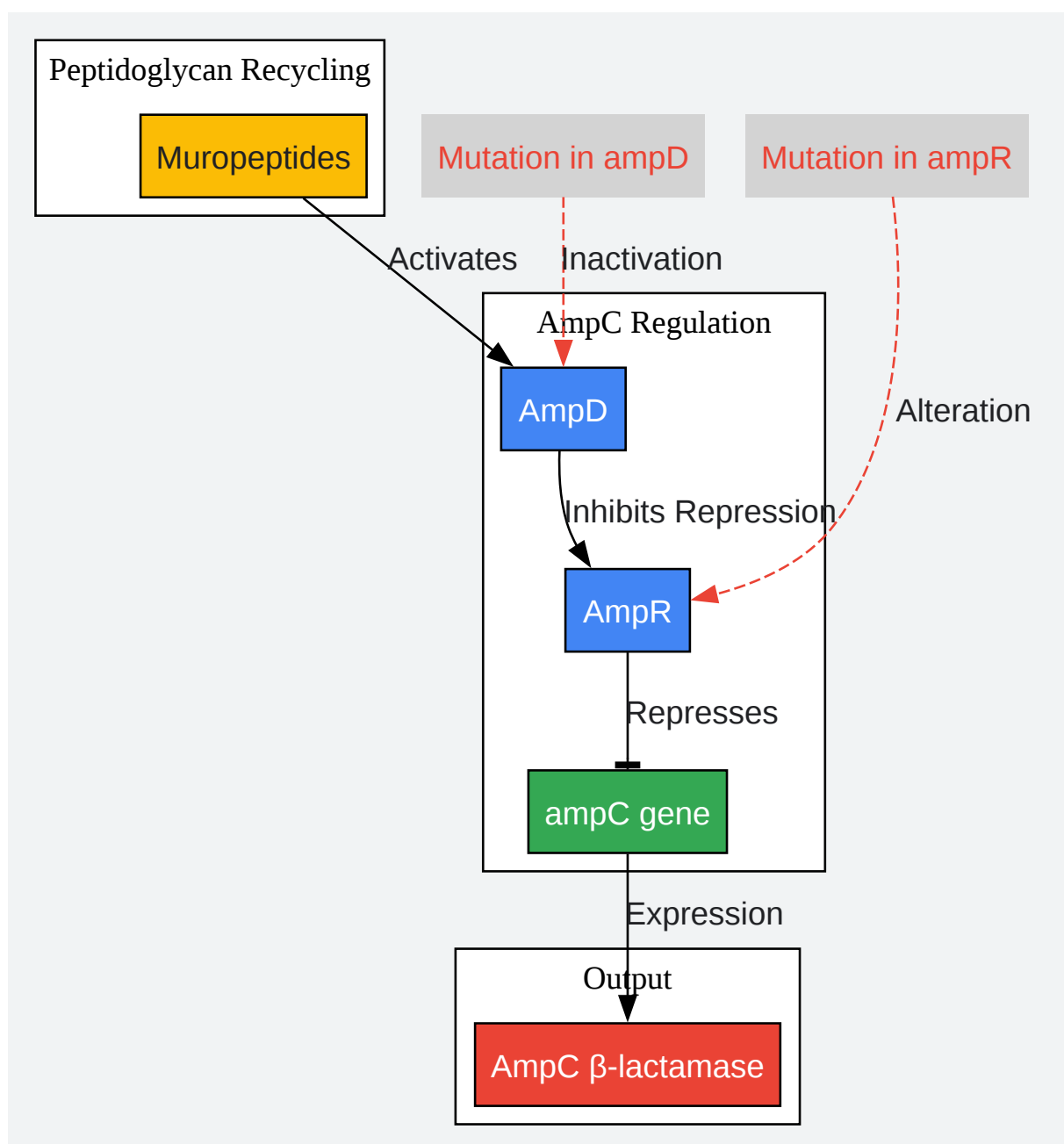
- DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the *P. aeruginosa* isolate using a commercial DNA extraction kit.
- Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina).
- Sequencing: Perform paired-end sequencing on the prepared library.
- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
 - De Novo Assembly: Assemble the reads into a draft genome sequence.
 - Resistance Gene Identification: Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the assembled genome for known antibiotic resistance genes.
 - Mutation Analysis: Align the sequencing reads to a reference *P. aeruginosa* genome (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes known to be associated with ceftolozane resistance (e.g., ampC, ampR, ampD, ftsI).

Visualizations



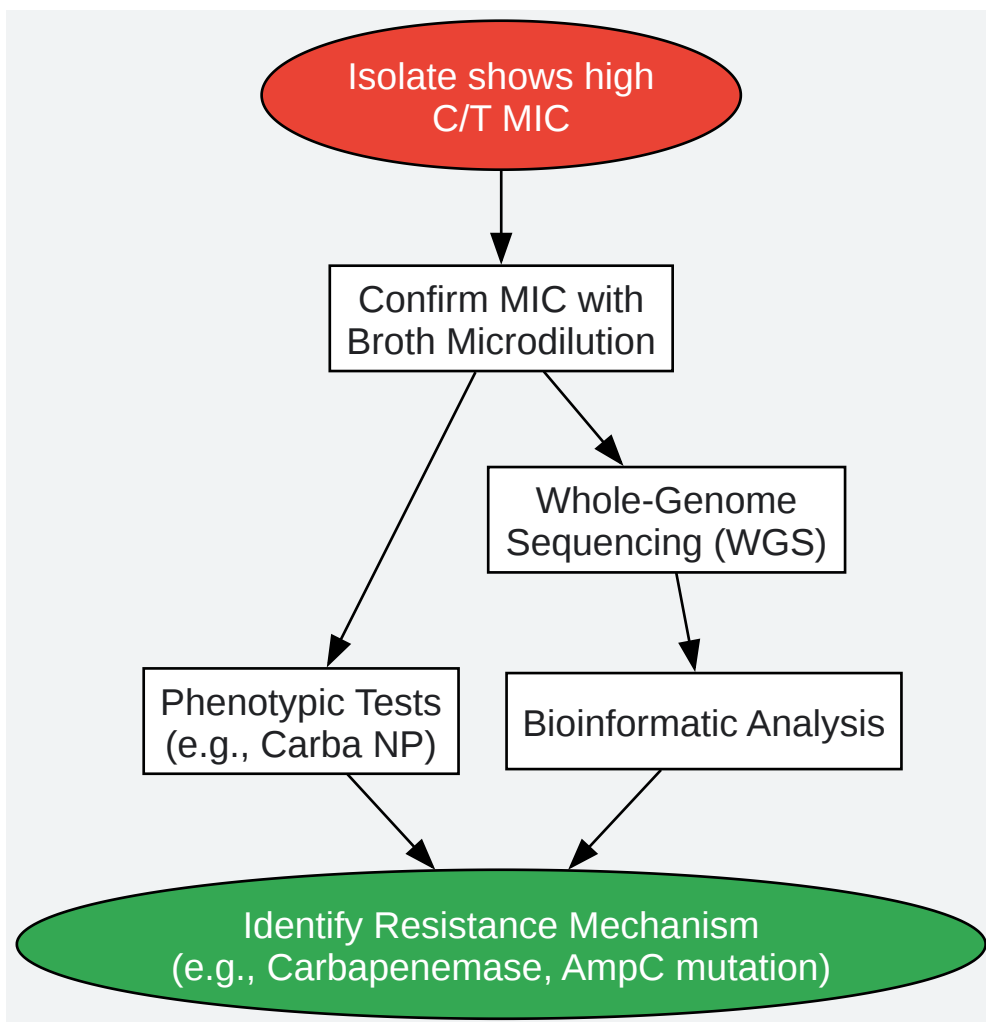
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Caption: Key mechanisms of resistance to Ceftolozane/Tazobactam in *P. aeruginosa*.



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Caption: Simplified signaling pathway of AmpC regulation and derepression in *P. aeruginosa*.



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Caption: Experimental workflow for investigating Ceftolozane/Tazobactam resistance.

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